molecular formula C18H22O2 B084523 4,4/'-(1-Methylpentylidene)bisphenol CAS No. 14007-30-8

4,4/'-(1-Methylpentylidene)bisphenol

Cat. No.: B084523
CAS No.: 14007-30-8
M. Wt: 270.4 g/mol
InChI Key: XUKUIOSAILSDSP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4/'-(1-Methylpentylidene)bisphenol typically involves the condensation reaction between phenol and 1-methylpentylidene. This reaction is catalyzed by an acid such as hydrochloric acid or sulfuric acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the bisphenol compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product. The final product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 4,4/'-(1-Methylpentylidene)bisphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,4/'-(1-Methylpentylidene)bisphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4/'-(1-Methylpentylidene)bisphenol involves its interaction with estrogen receptors. The compound mimics the structure of natural estrogens, allowing it to bind to estrogen receptors and modulate their activity. This interaction can lead to various biological effects, including changes in gene expression and cellular function .

Comparison with Similar Compounds

  • Bisphenol A (4,4’-isopropylidenediphenol)
  • Bisphenol F (4,4’-methylenediphenol)
  • Bisphenol S (4,4’-sulfonyldiphenol)

Comparison: 4,4/'-(1-Methylpentylidene)bisphenol is unique due to its longer alkyl chain compared to Bisphenol A and Bisphenol F. This structural difference can influence its physical and chemical properties, such as solubility and reactivity. Additionally, the presence of the 1-methylpentylidene group may affect its interaction with biological targets, potentially leading to different biological effects .

Properties

CAS No.

14007-30-8

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

4-[5-(4-hydroxyphenyl)hexyl]phenol

InChI

InChI=1S/C18H22O2/c1-14(16-8-12-18(20)13-9-16)4-2-3-5-15-6-10-17(19)11-7-15/h6-14,19-20H,2-5H2,1H3

InChI Key

XUKUIOSAILSDSP-UHFFFAOYSA-N

SMILES

CCCCC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O

Canonical SMILES

CC(CCCCC1=CC=C(C=C1)O)C2=CC=C(C=C2)O

Synonyms

4,4'-(1-methylpentylidene)bisphenol

Origin of Product

United States

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